

Quinpirole hydrochloride solubility and preparation for in vivo studies

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Compound of Interest

Compound Name: Quinpirole

Cat. No.: B10762857

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Application Notes and Protocols: Quinpirole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinpirole hydrochloride is a selective and potent agonist for the D2 and D3 dopamine receptors. It is a valuable pharmacological tool for investigating the roles of these receptors in a variety of physiological and pathological processes, including motor control, cognition, and neuropsychiatric disorders like Parkinson's disease and schizophrenia.[1][2] These application notes provide detailed information on the solubility, preparation for in vivo studies, and relevant signaling pathways of **quinpirole** hydrochloride.

Physicochemical Properties and Solubility

Quinpirole hydrochloride is a white to light yellow solid powder.[3] Proper storage and handling are crucial for maintaining its stability and efficacy.

Storage and Stability:

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Store tightly sealed and desiccated, away from direct sunlight.
In Solvent	-80°C	1 year	Aliquot to avoid repeated freeze-thaw cycles.
In Solvent	-20°C	1 month	For shorter-term storage.

Solubility Data:

The solubility of **quinpirole** hydrochloride varies depending on the solvent. Sonication or gentle heating can be used to aid dissolution.

Solvent	Solubility	Molar Concentration (mM)
Water	7.3 mg/mL	~28.5
Water	45.0 mg/mL (with sonication)	175.9
Water	50 mg/mL (with sonication)	195.47
Water	Soluble to 100 mM	100
0.1 N HCl	23 mg/mL	~89.9
DMSO	25.0 mg/mL (with sonication)	97.7
DMSO	27.78 mg/mL	~108.6

In Vivo Study Preparation

The appropriate vehicle and administration route for **quinpirole** hydrochloride are critical for successful in vivo experiments. The choice of vehicle depends on the desired concentration, administration route, and experimental design.

Commonly Used Vehicles for In Vivo Administration:

Vehicle Composition	Final Quinpirole Concentration	Administration Route	Reference
0.9% Saline	Variable	Intracranial infusion, Intraperitoneal (i.p.), Subcutaneous (s.c.)	
10% DMSO, 90% Saline	Variable	Not specified	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL	Not specified	
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL	Not specified	
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL	Not specified	
1:1:8 solution of DMSO, Tween 80, and sterile saline	0.05, 0.1, and 1 mg/kg	Subcutaneous (s.c.)	

Typical Dosages for In Vivo Rodent Studies:

Animal Model	Dose	Administration Route	Effect	Reference
Rats	0.5 mg/kg	Subcutaneous (s.c.)	Locomotor activity changes	
Rats	0.01 - 0.5 mg/kg	Not specified	Impaired reversal learning	
Mice	1 mg/kg	Intraperitoneal (i.p.)	Neuroprotection in TBI model	
Mice	0.05, 0.1, 1 mg/kg	Subcutaneous (s.c.)	Hyperactivity	
Rats	0.1, 1.0, 5.0 µg	Intracranial (intra-VP)	Modulation of VTA dopamine neuron activity	
Mice	1 mg/kg	Intraperitoneal (i.p.)	Neuroprotection in Parkinson's model	
Mice	4 mM (0.5 µl)	Intracranial (intra-PVT)	Facilitated emergence from anesthesia	

Experimental Protocols

Protocol 1: Preparation of **Quinpirole** Hydrochloride in Saline for Injection

This protocol is suitable for administration routes where a simple aqueous solution is preferred.

Materials:

- **Quinpirole** hydrochloride powder
- Sterile 0.9% saline solution
- Sterile microcentrifuge tubes

- Vortex mixer
- Ultrasonic bath (optional)
- 0.22 µm sterile syringe filter

Procedure:

- Weigh the desired amount of **quinpirole** hydrochloride powder in a sterile microcentrifuge tube.
- Add the calculated volume of sterile 0.9% saline to achieve the target concentration.
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
- Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter to ensure sterility before injection.
- It is recommended to prepare fresh solutions for each experiment.

Protocol 2: Preparation of **Quinpirole** Hydrochloride using a Co-solvent Formulation

This protocol is useful for achieving higher concentrations or for specific administration routes that benefit from a co-solvent system.

Materials:

- **Quinpirole** hydrochloride powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile 0.9% saline solution

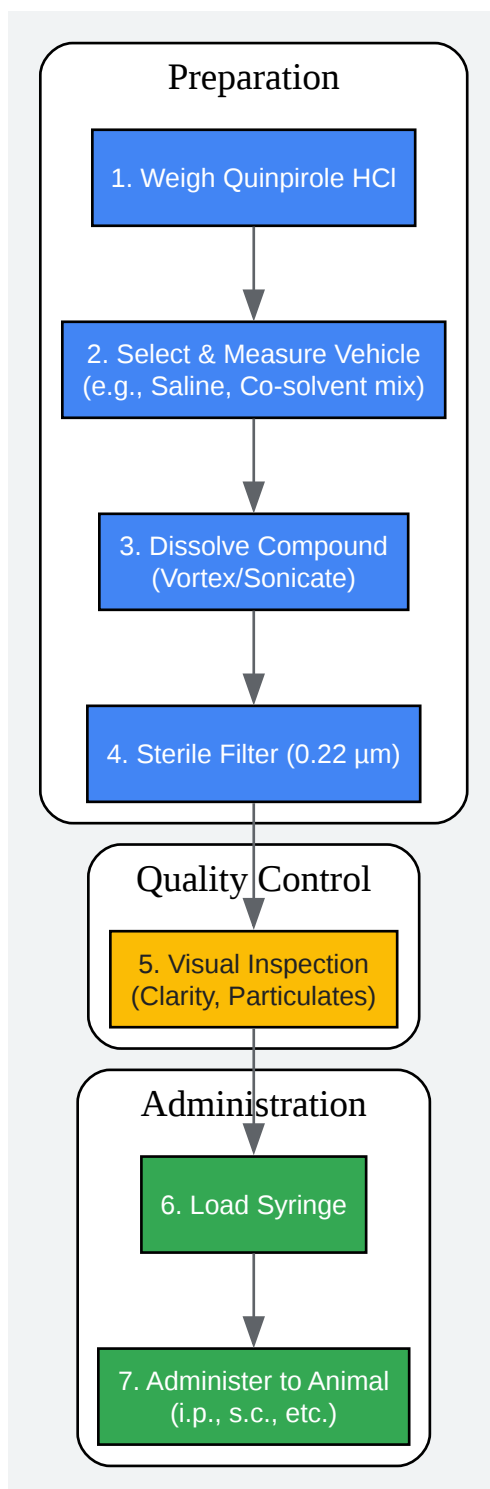
- Sterile tubes
- Pipettes

Procedure (based on a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):

- Prepare a stock solution of **quinpirole** hydrochloride in DMSO. For example, to prepare a 20.8 mg/mL stock, dissolve 20.8 mg of **quinpirole** in 1 mL of DMSO.
- To prepare 1 mL of the final injection solution, take 100 μ L of the DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly until the solution is clear.
- Add 50 μ L of Tween-80 and mix again until clear.
- Finally, add 450 μ L of sterile 0.9% saline and mix to obtain a homogenous solution.
- The final concentration of **quinpirole** in this example would be 2.08 mg/mL. Adjust the initial stock concentration as needed for your desired final concentration.
- Prepare this formulation fresh on the day of use.

Mechanism of Action and Signaling Pathway

Quinpirole acts as an agonist at dopamine D2 and D3 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, can initiate a cascade of intracellular signaling events. One of the key pathways affected by **quinpirole** is the Akt/GSK3- β signaling pathway, which is involved in cell survival and neuroinflammation. Activation of D2 receptors by **quinpirole** can lead to the phosphorylation and activation of Akt, which in turn phosphorylates and inhibits Glycogen Synthase Kinase 3 Beta (GSK3- β). This can result in reduced neuroinflammation and neuroprotection.



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